2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole
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Overview
Description
2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles This compound is characterized by its unique structure, which includes a phenyl group substituted with a methylsulfanyl group and a phenanthroimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent labeling reagent for detecting biomolecules.
Medicine: Explored for its antimicrobial properties, particularly against multi-drug resistant bacteria.
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes . In optoelectronic applications, the compound’s electronic properties, such as its highest occupied molecular orbital (HOMO) energy level, play a crucial role in its function .
Comparison with Similar Compounds
2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives:
2,2’-[1,1’-Biphenyl]-4,4’-diylbis[1-phenyl-1H-phenanthro[9,10-d]imidazole]: This compound has a similar core structure but includes additional biphenyl groups, which may enhance its electronic properties and applications in optoelectronics.
2-Phenyl-1H-phenanthro[9,10-d]imidazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2S/c1-25-15-12-10-14(11-13-15)22-23-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(20)24-22/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNLZKDTKWFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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